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Compound Name: TUG-499

Cat. No.: B11930145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TUG-499 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1

(FFAR1), also known as G-protein coupled receptor 40 (GPR40). FFAR1 is a promising

therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin

secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of

the in vitro characterization of TUG-499, including its bioactivity, selectivity, and mechanistic

profile, based on available data.

Core Quantitative Data
The following table summarizes the key quantitative metrics that define the in vitro activity of

TUG-499.
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Parameter Value Description Source

pEC50 7.39

The negative

logarithm of the molar

concentration of an

agonist that produces

50% of the maximum

possible response.

[1]

Selectivity >100-fold

TUG-499

demonstrates greater

than 100-fold

selectivity for FFAR1

over the related free

fatty acid receptors

FFA2 and FFA3, as

well as the nuclear

receptor PPARγ.

[1]

Molecular Formula C₁₆H₁₁Cl₂NO₂

The empirical formula

of the TUG-499

molecule.

[2]

Molecular Weight 320.17 g/mol

The mass of one mole

of the TUG-499

compound.

[2]

Signaling Pathway and Mechanism of Action
Activation of FFAR1 by an agonist such as TUG-499 primarily initiates a signaling cascade

through the Gαq/11 subunit of its coupled G-protein. This leads to the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the

endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The

subsequent rise in intracellular Ca²⁺ is a key event that contributes to the potentiation of

glucose-stimulated insulin secretion. Furthermore, this pathway can lead to the activation of

downstream kinases, including Extracellular signal-Regulated Kinase (ERK).
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Caption: TUG-499 signaling pathway via FFAR1 (GPR40).

Experimental Protocols
Detailed experimental protocols for the in vitro characterization of TUG-499 are not publicly

available. However, based on the known mechanism of action for FFAR1 agonists, the

following are representative protocols for key functional assays.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor

activation.

Cell Culture and Plating:

HEK293 cells stably expressing human FFAR1 are cultured in DMEM supplemented with

10% FBS, penicillin/streptomycin, and a selection antibiotic.

Cells are seeded into 384-well black, clear-bottom assay plates and grown to confluence.

Dye Loading:

The growth medium is removed, and cells are incubated with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

Compound Addition and Signal Detection:
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The assay plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar

instrument.

A baseline fluorescence reading is taken before the addition of TUG-499 at various

concentrations.

Fluorescence is monitored in real-time after compound addition to detect the transient

increase in intracellular calcium.

Data Analysis:

The peak fluorescence signal is plotted against the logarithm of the TUG-499
concentration.

A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK, a downstream effector in the FFAR1

signaling pathway.

Cell Culture and Stimulation:

Cells expressing FFAR1 (e.g., CHO-K1 or HEK293) are seeded in 96-well plates and

grown to 80-90% confluency.

Cells are serum-starved for 4-6 hours to reduce basal ERK phosphorylation.

Cells are then stimulated with varying concentrations of TUG-499 for a predetermined time

(e.g., 5-15 minutes) at 37°C.

Cell Lysis:

The stimulation medium is removed, and cells are lysed with a buffer containing protease

and phosphatase inhibitors.

Detection:
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Phosphorylated ERK (p-ERK) and total ERK levels in the cell lysates are quantified using

a sandwich ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET)

based assay kit.

Data Analysis:

The ratio of p-ERK to total ERK is calculated for each concentration of TUG-499.

The results are plotted against the logarithm of the agonist concentration to generate a

dose-response curve and determine the EC₅₀.

Experimental Workflow
The in vitro characterization of a selective FFAR1 agonist like TUG-499 typically follows a

structured workflow to establish its potency, selectivity, and mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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